molecular formula C48H31N3 B3027838 2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole CAS No. 1402543-31-0

2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole

Cat. No.: B3027838
CAS No.: 1402543-31-0
M. Wt: 649.8 g/mol
InChI Key: OXYUAOUFXFTZFU-UHFFFAOYSA-N
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Description

2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique electronic properties, making them valuable in various applications, particularly in organic electronics and photonics. This compound is characterized by its complex structure, which includes multiple carbazole units and phenyl groups, contributing to its stability and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of 9-phenylcarbazole: This can be achieved through a Suzuki coupling reaction between 9-bromo-9H-carbazole and phenylboronic acid in the presence of a palladium catalyst.

    Bromination: The 9-phenylcarbazole is then brominated at the 3-position using N-bromosuccinimide (NBS) to form 3-bromo-9-phenylcarbazole.

    Coupling Reaction: Finally, a coupling reaction between 3-bromo-9-phenylcarbazole and 2,7-dibromo-9H-carbazole is carried out using a palladium catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the phenyl or carbazole rings using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carbazole-quinones.

    Reduction: Formation of reduced carbazole derivatives.

    Substitution: Formation of halogenated or nitro-substituted carbazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-bis(diphenylphosphine oxide)-9-(9-phenylcarbazol-3-yl)-9-phenylfluorene
  • 2,6-bis(3-(carbazol-9-yl) phenyl)-pyridine
  • 10,10-dioxo-2,6-bis(9-phenyl-3-carbazolyl)-9-thioxanthenone

Uniqueness

2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole stands out due to its unique combination of carbazole units and phenyl groups, which provide enhanced stability and electronic properties. This makes it particularly suitable for applications in OLEDs and other electronic devices, where efficient charge transport is crucial.

Properties

IUPAC Name

2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H31N3/c1-3-11-35(12-4-1)50-45-17-9-7-15-39(45)41-27-31(21-25-47(41)50)33-19-23-37-38-24-20-34(30-44(38)49-43(37)29-33)32-22-26-48-42(28-32)40-16-8-10-18-46(40)51(48)36-13-5-2-6-14-36/h1-30,49H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYUAOUFXFTZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)C6=C(N5)C=C(C=C6)C7=CC8=C(C=C7)N(C9=CC=CC=C98)C1=CC=CC=C1)C1=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H31N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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